molecular formula C11H11NO5 B12894760 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide CAS No. 75000-62-3

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

Katalognummer: B12894760
CAS-Nummer: 75000-62-3
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: ZQTICOLCWCEVDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a chemical compound with the molecular formula C11H11NO5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 6-oxo-4,7-dimethoxybenzofuran-5-carboxamide.

    Reduction: Formation of 6-hydroxy-4,7-dimethoxybenzofuran-5-amine.

    Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
  • 6-hydroxy-4,7-dimethoxybenzofuran-5-amine
  • 6-hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide

Uniqueness

6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

75000-62-3

Molekularformel

C11H11NO5

Molekulargewicht

237.21 g/mol

IUPAC-Name

6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

InChI

InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14)

InChI-Schlüssel

ZQTICOLCWCEVDL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.